Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate
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Overview
Description
Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate can be synthesized through a three-component condensation reaction. This involves the reaction of primary amines with carbon disulfide and dialkyl maleates. The structure of the resulting compound is confirmed using techniques such as IR and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Thiazolidine derivatives have shown potential in treating various diseases due to their biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate involves its interaction with molecular targets in biological systems. The sulfur and nitrogen atoms in the thiazolidine ring can form bonds with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate
- Ethyl 2-(4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate
Uniqueness
Ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate is unique due to its specific substitution pattern on the thiazolidine ring. The presence of the butyl group at the 3-position and the ethyl ester at the 2-position confer distinct chemical and biological properties compared to other thiazolidine derivatives .
Properties
CAS No. |
5316-40-5 |
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Molecular Formula |
C11H17NO3S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl 2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetate |
InChI |
InChI=1S/C11H17NO3S2/c1-3-5-6-12-10(14)8(17-11(12)16)7-9(13)15-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
IQIFTZHPYOZVBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(SC1=S)CC(=O)OCC |
Origin of Product |
United States |
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